benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate
CAS No.: 877384-16-2
Cat. No.: VC2221177
Molecular Formula: C19H17F6NO3
Molecular Weight: 421.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877384-16-2 |
|---|---|
| Molecular Formula | C19H17F6NO3 |
| Molecular Weight | 421.3 g/mol |
| IUPAC Name | benzyl N-[(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C19H17F6NO3/c1-11(26-17(28)29-10-12-5-3-2-4-6-12)16(27)13-7-14(18(20,21)22)9-15(8-13)19(23,24)25/h2-9,11,16,27H,10H2,1H3,(H,26,28)/t11-,16-/m0/s1 |
| Standard InChI Key | AWBAPOAGBOTVOQ-ZBEGNZNMSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Properties
Molecular Structure and Identification
Benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate possesses several identifying characteristics that define its chemical identity and behavior. These properties have been compiled from authoritative chemical databases and manufacturer specifications.
| Property | Value |
|---|---|
| CAS Number | 877384-16-2 |
| Molecular Formula | C₁₉H₁₇NO₃F₆ |
| Molecular Weight | 421.33358 |
| Stereochemistry | (1R,2S) configuration |
| Alternative Names | Benzyl ((1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-yl)carbamate; Benzyl N-[(1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-1-hydroxypropan-2-yl]carbamate |
The structure integrates several key functional elements that contribute to its chemical behavior and applications :
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A benzyl carbamate (Cbz) group, widely employed as a protecting group in organic synthesis
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A 3,5-bis(trifluoromethyl)phenyl moiety that affects electronic properties and reactivity
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A secondary alcohol (hydroxyl group) that provides a site for further functionalization
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Two stereogenic centers with defined (1R,2S) configuration that determine its three-dimensional structure
Physical and Chemical Characteristics
The physical and chemical characteristics of this compound are significantly influenced by the presence of the trifluoromethyl groups on the aromatic ring. While specific physical property data for this exact compound is limited in the available literature, trifluoromethylated aromatic compounds typically exhibit certain characteristic properties that can be extrapolated to this molecule.
Compounds containing 3,5-bis(trifluoromethyl)phenyl groups generally demonstrate:
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Increased lipophilicity compared to non-fluorinated analogs, which can enhance membrane permeability
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Elevated metabolic stability due to the strength of the C-F bonds
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Distinctive spectroscopic signatures, particularly in 19F-NMR spectroscopy
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Altered electronic distribution in the aromatic ring, affecting reactivity patterns
The benzyl carbamate portion of the molecule typically exhibits characteristic infrared absorption patterns, including C=O stretching vibrations around 1695 cm⁻¹ and N-H stretching near 3264 cm⁻¹, as observed in related compounds . These spectroscopic features provide valuable diagnostic tools for identification and characterization of the compound during synthesis and purification processes.
Synthesis and Preparation
Importance in Pharmaceutical Intermediates
This compound appears to be associated with pharmaceutical synthesis pathways, particularly as an intermediate in the preparation of more complex therapeutic agents. Available data suggests a potential connection to the synthesis of Anacetrapib (MK-0859), a cholesteryl ester transfer protein (CETP) inhibitor that was investigated for the treatment of dyslipidemia . The precise role of benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate in such synthetic pathways likely leverages its defined stereochemistry and functionalized structure as a building block for more complex molecular architectures.
Applications and Research Significance
Role in Stereoselective Synthesis
The defined stereochemistry and functional group pattern of this compound make it particularly valuable in stereoselective synthesis. Recent research has demonstrated that trifluoromethylated benzyl groups can significantly influence stereochemical outcomes in various reactions. For instance, the substitution of benzyl groups with trifluoromethyl substituents has been shown to substantially increase 1,2-cis-selectivity in glycosylation reactions when activated with TMS-I in the presence of triphenylphosphine oxide .
The stereoselectivity achieved is dependent on both the number and position of trifluoromethyl groups, with 3,5-bis(trifluoromethyl)benzyl groups exhibiting different behavior compared to 4-trifluoromethyl analogs. This research suggests that compounds like benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate may play important roles in facilitating stereoselective transformations in complex synthetic pathways .
Protecting Group Chemistry
The benzyl carbamate (Cbz) portion of the molecule represents a widely used protecting group for amine functionalities in multistep organic synthesis. This protecting group offers several advantages:
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Stability under various reaction conditions, particularly basic conditions and many oxidative transformations
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Selective removal under specific conditions (typically hydrogenolysis)
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Compatibility with diverse functional groups commonly encountered in pharmaceutical synthesis
These characteristics make benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate potentially valuable in synthetic sequences requiring temporary protection of amine functionalities while maintaining stereochemical integrity at sensitive chiral centers.
Structural Comparisons and Related Compounds
Comparison with Structural Analogs
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate | C₁₉H₁₇NO₃F₆ | 421.33358 | 3,5-bis(trifluoromethyl)phenyl group; (1R,2S) stereochemistry; benzyl carbamate moiety |
| (R)-Benzyl (1-hydroxypropan-2-yl)carbamate | C₁₁H₁₅NO₃ | Lower (approx. 209) | Lacks the 3,5-bis(trifluoromethyl)phenyl group; simpler (R) stereochemistry; benzyl carbamate moiety |
The presence of the 3,5-bis(trifluoromethyl)phenyl group in our compound of interest introduces significant differences in physical properties and potential applications compared to the simpler analog. These differences include:
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Substantially increased molecular weight and complexity
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Enhanced lipophilicity due to the fluorinated substituents
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Different electronic properties affecting reactivity patterns
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Additional stereogenic center with defined configuration
Relationship to Trifluoromethylated Pharmaceutical Agents
Trifluoromethylated compounds have gained increasing importance in pharmaceutical chemistry, with approximately 20% of currently marketed drugs containing at least one fluorine atom. The 3,5-bis(trifluoromethyl)phenyl moiety present in our compound of interest shares structural similarities with fragments found in various pharmaceutical agents, where these groups often contribute to:
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Enhanced metabolic stability due to the strength of C-F bonds
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Improved binding interactions with target proteins through hydrogen bonding and lipophilic interactions
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Altered electronic properties that can enhance potency and selectivity
Research on related trifluoro-containing carbamates has led to patents for compounds with various therapeutic applications , suggesting potential directions for further investigation of benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate and its derivatives.
Current Research Directions
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